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molecular formula C18H15NO3 B8688472 1-Acetyl-7-(benzyloxy)-1H-indole-4-carbaldehyde CAS No. 84639-91-8

1-Acetyl-7-(benzyloxy)-1H-indole-4-carbaldehyde

Cat. No. B8688472
M. Wt: 293.3 g/mol
InChI Key: NCSUZLCBMXVIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04835175

Procedure details

500 mg of 7-benzyloxy-4-formylindole is combined with 50 mg of 4-dimethylaminopyridine, 0.7 ml of triethylamine, 0.5 ml of acetic anhydride, and 10 ml of dichloromethane and agitated for 24 hours at room temperature. The reaction mixture is then diluted with 50 ml of dichloromethane, washed with concentrated sodium bicarbonate solution; the organic phase is dried and concentrated. The residue is recrystallized from isopropanol, thus obtaining 400 mg of 1-acetyl-7-benzyloxy-4-formylindole, mp 77°-78° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH:18]=[O:19])=[C:13]2[C:17]=1[NH:16][CH:15]=[CH:14]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:27](OC(=O)C)(=[O:29])[CH3:28]>CN(C)C1C=CN=CC=1.ClCCl>[C:27]([N:16]1[C:17]2[C:13](=[C:12]([CH:18]=[O:19])[CH:11]=[CH:10][C:9]=2[O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:14]=[CH:15]1)(=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CNC12)C=O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with concentrated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)N1C=CC2=C(C=CC(=C12)OCC1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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